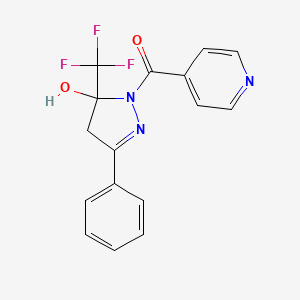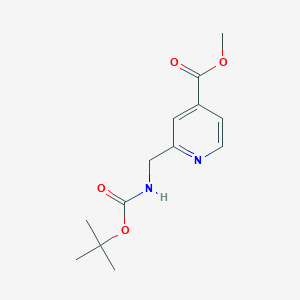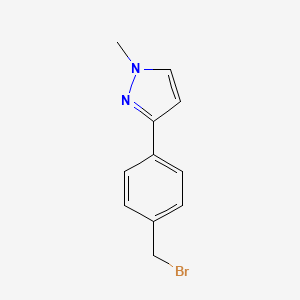
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of the bromomethyl group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Bromination of Toluene Derivative: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron (III) bromide to form 4-(bromomethyl)phenyl.
Formation of Pyrazole Ring: The bromomethyl derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole involves its ability to form covalent bonds with target molecules. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. This property makes it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(4-(Methyl)phenyl)-1-methyl-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(4-(Fluoromethyl)phenyl)-1-methyl-1H-pyrazole: Contains a fluoromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |
InChI Key |
WEEBGSCTBNDXJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
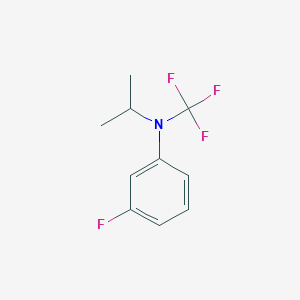
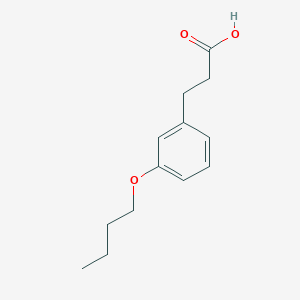
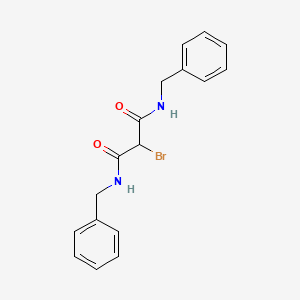
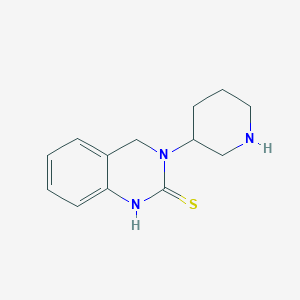
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
